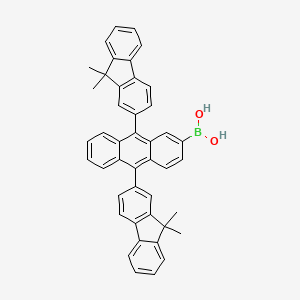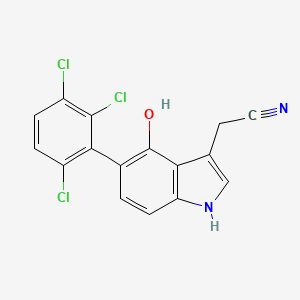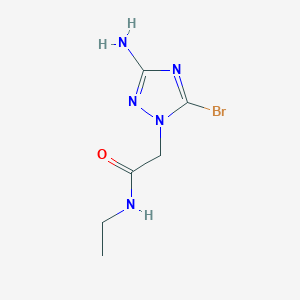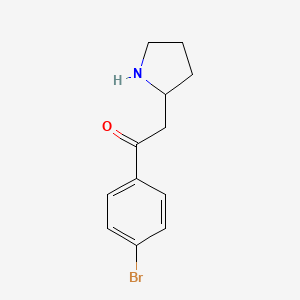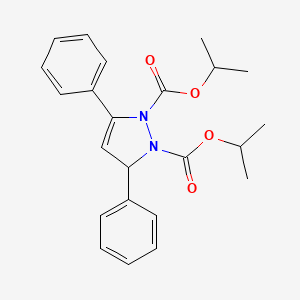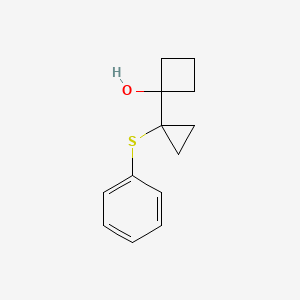
1-(1-(Phenylthio)cyclopropyl)cyclobutanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(Phenylthio)cyclopropyl)cyclobutanol is an organic compound with the molecular formula C13H16OS It is characterized by a cyclopropyl group attached to a phenylthio moiety and a cyclobutanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Phenylthio)cyclopropyl)cyclobutanol typically involves the reaction of cyclopropyl phenyl sulfide with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-(Phenylthio)cyclopropyl)cyclobutanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various alcohols and hydrocarbons.
Substitution: Compounds with different functional groups replacing the phenylthio group.
Applications De Recherche Scientifique
1-(1-(Phenylthio)cyclopropyl)cyclobutanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1-(Phenylthio)cyclopropyl)cyclobutanol involves its interaction with specific molecular targets. The phenylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The cyclopropyl and cyclobutanol groups contribute to the compound’s stability and overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutanol: A simpler analog without the phenylthio and cyclopropyl groups.
Phenylthioethanol: Contains the phenylthio group but lacks the cyclopropyl and cyclobutanol moieties.
Cyclopropylmethanol: Contains the cyclopropyl group but lacks the phenylthio and cyclobutanol moieties.
Uniqueness
1-(1-(Phenylthio)cyclopropyl)cyclobutanol is unique due to the combination of its structural features, which include the phenylthio, cyclopropyl, and cyclobutanol groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in scientific research.
Propriétés
Formule moléculaire |
C13H16OS |
|---|---|
Poids moléculaire |
220.33 g/mol |
Nom IUPAC |
1-(1-phenylsulfanylcyclopropyl)cyclobutan-1-ol |
InChI |
InChI=1S/C13H16OS/c14-12(7-4-8-12)13(9-10-13)15-11-5-2-1-3-6-11/h1-3,5-6,14H,4,7-10H2 |
Clé InChI |
MWQBVMCKLGLRBL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C2(CC2)SC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



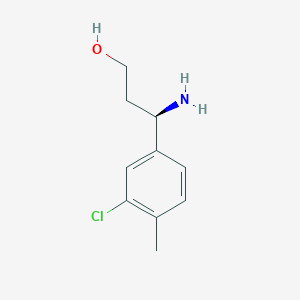
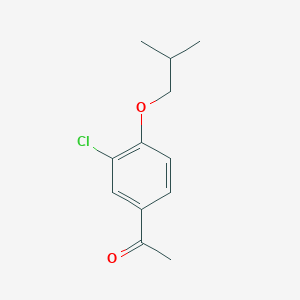
![5-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)picolinic acid](/img/structure/B13089530.png)
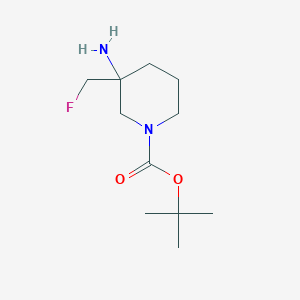
![5-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13089541.png)

![{2-[(2-Ethylbutyl)amino]phenyl}methanol](/img/structure/B13089548.png)
